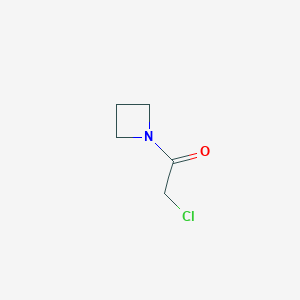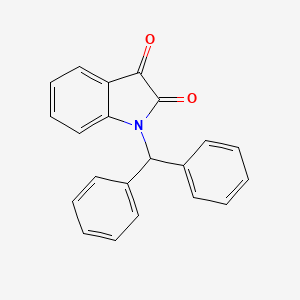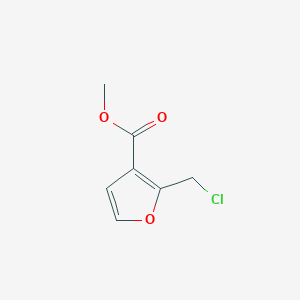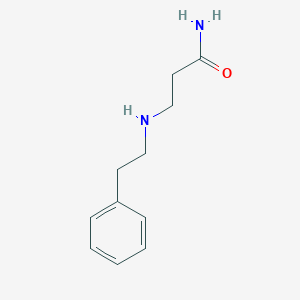
1-Azetidin-1-yl-2-chloro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azetidin-1-yl-2-chloro-ethanone, commonly referred to as ACE, is an important organic compound in the field of chemistry. It is a versatile and useful molecule that is used in a variety of applications, from drug synthesis to laboratory experiments. ACE has a wide range of properties, making it a valuable molecule for research and development. In
Applications De Recherche Scientifique
Synthesis of 3-Pyrrole-substituted 2-Azetidinones
The compound can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones. This process involves the use of catalytic amounts of molecular iodine under microwave irradiation . The procedure is effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .
Antibiotics Production
The 2-azetidinone ring system, which is a basic structural feature of “1-Azetidin-1-yl-2-chloro-ethanone”, is found in a number of broad-spectrum β-lactam antibiotics. These include penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams, and tazobactams . These antibiotics are widely used as therapeutic agents to treat bacterial infections and several other diseases .
Antiproliferative Activity
Azetidin-2-ones, such as “1-Azetidin-1-yl-2-chloro-ethanone”, can have antiproliferative activity. This is due to their ability to interfere with cell division, making them potential candidates for cancer treatment .
Tubulin-Destabilising Effects
The compound can have tubulin-destabilising effects. This means it can interfere with the formation of microtubules, which are essential for cell division. This makes it a potential candidate for use in cancer treatment .
Pharmacological Activity
Azetidin-2-ones are known to have various pharmacological activities. For instance, they can act as anti-depressants and nootropics .
Green Chemistry
The compound can be used in green chemistry applications. For example, it can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation . This method is considered green due to its use of a small amount of catalyst and the avoidance of harmful solvents .
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-4-5(8)7-2-1-3-7/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDWKQVABUJWBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368912 |
Source


|
| Record name | 1-Azetidin-1-yl-2-chloro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azetidin-1-yl-2-chloro-ethanone | |
CAS RN |
63177-41-3 |
Source


|
| Record name | 1-Azetidin-1-yl-2-chloro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(azetidin-1-yl)-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide](/img/structure/B1271582.png)



![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)




![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)
![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)